molecular formula C21H24N2O3S2 B2511773 N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 863512-13-4

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2511773
CAS No.: 863512-13-4
M. Wt: 416.55
InChI Key: LCDCAPUWFAFTLE-UHFFFAOYSA-N
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Description

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a thiazole ring substituted with a 4-methoxyphenyl group and an ethyl linker.

Properties

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S2/c1-14-11-16(3)20(12-15(14)2)28(24,25)22-10-9-18-13-27-21(23-18)17-5-7-19(26-4)8-6-17/h5-8,11-13,22H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCDCAPUWFAFTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-methoxyphenylacetic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).

    Alkylation: The thiazole derivative is then alkylated using an appropriate alkylating agent to introduce the ethyl group.

    Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole derivative with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: Electrophilic substitution can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Conditions for electrophilic substitution typically involve the use of strong acids or bases, depending on the specific reaction.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of tubulin polymerization, leading to antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

  • Compound Tested : N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide
  • Cell Lines : Melanoma and Prostate Cancer
  • Mechanism : Inhibition of tubulin polymerization
  • Results : IC50 values in the low nanomolar range were observed, indicating potent anticancer activity.

Antimicrobial Activity

The incorporation of sulfonamide groups into thiazole structures has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), crucial for folate synthesis in bacteria.

Antimicrobial Activity Data Table

CompoundGram-positive ActivityGram-negative ActivityMechanism of Action
This compoundModerateStrongInhibition of DHPS
Related Thiazole DerivativesVariableVariableDisruption of cell membrane integrity

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship reveal that specific substitutions on the thiazole ring significantly influence biological activity. For instance:

  • Substitution Patterns : Para-substituted phenyl rings tend to increase activity.
  • Thiazole Ring Modifications : Electron-donating groups enhance cytotoxicity.
  • Linker Variations : Changes in the linker between the thiazole and sulfonamide groups can modulate potency.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Heterocycle Reference
Target Compound Benzenesulfonamide 2,4,5-Trimethyl, thiazole-ethyl Thiazole -
5-(4-(4-Cl-phenylsulfonyl)phenyl)-triazole [7] Benzenesulfonamide 4-Cl-phenyl, 2,4-difluorophenyl Triazole
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Benzenesulfonamide 4-Methyl, pyridinyl Pyridine
Imp. F(EP) Hydrochloride Ethanamine Cyclohexenyl, 4-methoxyphenyl None

Table 2: Physicochemical and Spectral Data

Compound Type IR Spectral Features (cm⁻¹) Key Functional Groups Reference
Hydrazinecarbothioamides [4–6] νC=S: 1243–1258; νC=O: 1663–1682 C=S, C=O, NH
Triazole-thiones [7–9] νC=S: 1247–1255; νNH: 3278–3414 C=S, NH (thione tautomer)
Target Compound (Inferred) νSO₂: ~1350–1450; νC-O (methoxy): ~1250 SO₂, C-O, thiazole C=N -

Research Findings and Implications

  • Synthetic Flexibility : The target compound’s thiazole-ethyl linkage can be synthesized via alkylation strategies similar to those in , though its trimethylbenzenesulfonamide group may require tailored Friedel-Crafts or sulfonylation steps .
  • Stability and Bioactivity : The 2,4,5-trimethyl substitution likely improves metabolic stability over halogenated analogues, as methyl groups resist oxidative degradation .
  • Spectroscopic Differentiation : The absence of νC=O in triazole derivatives () contrasts with the target’s stable thiazole ring, enabling structural confirmation via IR .

Biological Activity

N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound characterized by its thiazole and sulfonamide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial, antifungal, and anticancer domains. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is C20H22N3O2SC_{20}H_{22}N_{3}O_{2}S, with a molecular weight of 395.5 g/mol. Its structure features a thiazole ring linked to a 4-methoxyphenyl group and a sulfonamide moiety, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC20H22N3O2S
Molecular Weight395.5 g/mol
StructureThiazole-sulfonamide derivative

Antibacterial Activity

Research indicates that thiazole derivatives exhibit significant antibacterial properties. Studies have shown that compounds similar to this compound demonstrate potent activity against both Gram-positive and Gram-negative bacteria. For instance:

  • A related thiazole-sulfonamide compound displayed a minimum inhibitory concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .
  • Compounds containing thiazole rings have been reported to inhibit bacterial growth effectively, suggesting that the incorporation of the thiazole structure may be critical for enhancing antibacterial efficacy .

Antifungal Activity

Thiazole derivatives are also noted for their antifungal properties. The compound's structure may contribute to its ability to disrupt fungal cell membranes or inhibit essential fungal enzymes. Studies have reported that thiazole-containing compounds exhibit MIC values ranging from 6.25 to 12.5 µg/mL against various fungal strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Compounds with similar structural features have shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and SKOV3 (ovarian cancer), with IC50 values often below 10 µg/mL .
  • Mechanistic studies suggest that these compounds may induce apoptosis and inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives, including those similar to the target compound. The results indicated strong inhibition against E. coli and Klebsiella pneumoniae, reinforcing the potential of thiazole-sulfonamide derivatives in treating bacterial infections .
  • Cytotoxicity Against Cancer Cells : In vitro studies on thiazole derivatives demonstrated their ability to inhibit cell proliferation in various cancer cell lines. Notably, derivatives with specific substitutions showed enhanced activity against MCF-7 cells with IC50 values as low as 1.14 µg/mL .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes and key intermediates for synthesizing N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)-2,4,5-trimethylbenzenesulfonamide?

  • The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring followed by sulfonylation. Key intermediates include 4-methoxyphenyl-substituted thiazole derivatives and activated sulfonyl chlorides (e.g., 2,4,5-trimethylbenzenesulfonyl chloride). Reaction steps often employ coupling agents in solvents like dimethylformamide (DMF) or ethanol under reflux, with purification via column chromatography and monitoring by TLC and NMR .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and connectivity, particularly distinguishing sulfonamide protons (δ ~10-12 ppm) and thiazole ring protons (δ ~7-8 ppm).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC): Ensures purity (>95%) using reverse-phase columns and UV detection .

Q. What in vitro assays are commonly used to screen for pharmacological activity?

  • Antimicrobial Screening: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, Escherichia coli).
  • Anticancer Activity: MTT assays to determine IC50_{50} values against cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme Inhibition: Fluorometric or colorimetric assays targeting kinases or proteases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield during sulfonylation and thiazole ring formation?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency by stabilizing intermediates.
  • Catalysts: Use of triethylamine or DMAP accelerates sulfonamide bond formation.
  • Temperature Control: Maintaining 0–5°C during exothermic steps minimizes side reactions.
  • Workflow Monitoring: Real-time HPLC tracking of intermediates reduces byproduct formation .

Q. What strategies resolve contradictions in reported biological activity data, such as variable IC50_{50} values?

  • Standardized Assay Protocols: Uniform cell passage numbers, serum conditions, and incubation times.
  • Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents (e.g., methoxy vs. methyl groups) to isolate contributing factors.
  • Dose-Response Validation: Replicate studies with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How do substituents on the thiazole and benzenesulfonamide moieties influence pharmacokinetic properties?

  • Lipophilicity: LogP measurements (via shake-flask or computational methods) correlate with membrane permeability. The 4-methoxyphenyl group increases hydrophobicity, potentially enhancing blood-brain barrier penetration.
  • Metabolic Stability: Microsomal assays (e.g., liver microsomes) identify vulnerable sites (e.g., sulfonamide hydrolysis).
  • Computational Modeling: Molecular docking predicts binding affinities to targets like cyclooxygenase-2 (COX-2) or carbonic anhydrase .

Q. What mechanistic insights explain the compound’s enzyme inhibitory activity, and how can they be validated?

  • Enzyme Kinetics: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
  • X-ray Crystallography: Co-crystallization with target enzymes (e.g., Nek2 kinase) reveals binding modes.
  • Mutagenesis Studies: Site-directed mutations in enzyme active sites confirm critical interactions .

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